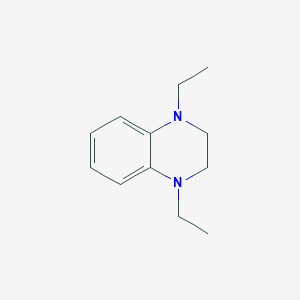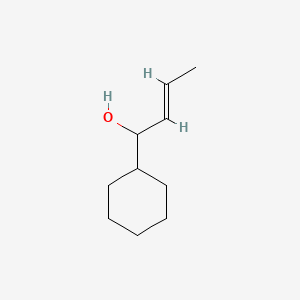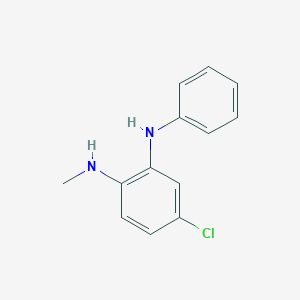
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline, also known as DEetQ, is a bicyclic nitrogen-containing compound. It consists of a quinoxaline ring system with two ethyl substituents . The molecular formula is C12H18N2 and the molecular weight is 190.290 .
Synthesis Analysis
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline can be synthesized in several ways, including the reaction of cyclohexanone with ethylamine in the presence of sulfuric acid. Another method involves the reductive alkylation of 1 with sodium borohydride and glacial acetic acid in dry toluene to yield 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline .Molecular Structure Analysis
The compound has a decided structure . The InChI key is VIPKQVRVQSOXGZ-UHFFFAOYSA-N . The SMILES representation is CCN1CCN(CC)c2ccccc12 .Chemical Reactions Analysis
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline can be analyzed using a range of analytical methods, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE).Physical And Chemical Properties Analysis
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline is a yellow liquid at room temperature with a boiling point of 234-235°C. It is soluble in organic solvents such as ethanol, methanol, and chloroform but insoluble in water.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Coumarin Dyes : 1,4-Diethyl-1,2,3,4-tetrahydro-7-hydroxyquinoxalin-6-carboxaldehyde, a derivative, has been used to synthesize novel coumarin compounds. These compounds exhibit orange hue, brilliant fluorescence, and high thermal stability, making them potentially useful in dye applications (Jagtap, Satam, Rajule, & Kanetkar, 2009).
Fluorescent Probe for Biothiols : A derivative, 1,4-diethyl-7-(3-pyridin-2-yl-acroyloyl)-1,2,3,4-tetrahydro-5-oxa-1,4-diazaanthracen-6-one, acts as a fluorescent probe for biothiols detection. This probe, emitting in the near-infrared region, has been used successfully for imaging intracellular thiols in living cells (Chen et al., 2015).
Antinociceptive and Antioxidant Activities : 2,3-Bis-(2-oxoylidene)-1,2,3,4-tetrahydroquinoxalines have shown antinociceptive activity and antioxidant properties. One specific compound exhibited greater antinociceptive activity than metamizole sodium, a pain reliever, and demonstrated significant antioxidant activity (Zykova, Odegova, Karmanova, & Makhmudov, 2015).
Asymmetric Hydrogenation for Pharmaceutical Applications : Optically pure tetrahydroquinoxaline derivatives, synthesized through the asymmetric hydrogenation of quinoxalines, have potential in pharmaceutical applications, such as vasopressin V2 receptor antagonists and inhibitors of cholesteryl ester transfer protein (Tang et al., 2009).
Synthesis of New Rhodamine Dyes : New rhodamine dyes containing 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline show longer absorption and emission wavelengths and large Stokes shifts, making them useful in dye and pigment applications (Tian, Bao-zhu, & Zhang, 2013).
Detection of Nitroaromatics : A 1,2,3,4-tetrahydroquinoxaline derivative has been developed for the fluorescence-based detection of nitroaromatic compounds, demonstrating potential in chemical sensing applications (Fu, Zhang, Liu, & Guo, 2018).
Wirkmechanismus
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline has been shown to exhibit several important biological properties. It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Safety and Hazards
Studies have shown that 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline has a low toxicity profile. In a study on rats, no significant toxicity was observed at doses of up to 100 mg/kg/day of DEetQ.
Zukünftige Richtungen
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline is often used in combination with squaric acid to form tetrahydroquinoxaline based squaraine dyes . Future directions for research on DEetQ could include the development of more potent and selective NMDA receptor antagonists and the evaluation of their therapeutic potential in treating cognitive disorders.
Eigenschaften
IUPAC Name |
1,4-diethyl-2,3-dihydroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-3-13-9-10-14(4-2)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPKQVRVQSOXGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2=CC=CC=C21)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, N-[2-(1-methylethyl)phenyl]-](/img/structure/B1144622.png)

